Thiomorpholine hydrochloride
Overview
Description
Thiomorpholine hydrochloride is a heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of thiomorpholine, which is a thio analog of morpholine. The compound is known for its unique chemical properties and its applications in various fields of scientific research and industry .
Mechanism of Action
Target of Action
Thiomorpholine hydrochloride primarily targets the DPP-IV enzyme . DPP-IV is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
This compound interacts with DPP-IV, inhibiting its activity . This inhibition results in an increased level of active incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate the secretion of insulin, inhibit the production of hepatic glucose, lower blood glucose levels, and promote the growth and differentiation of beta cells .
Biochemical Pathways
The inhibition of DPP-IV by this compound affects the incretin hormone pathway . The increased levels of GLP-1 and GIP enhance insulin secretion and inhibit glucagon release, thereby reducing hepatic glucose production and resulting in lower blood glucose levels .
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels . By inhibiting DPP-IV and increasing the levels of active incretin hormones, it promotes insulin secretion and inhibits hepatic glucose production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiomorpholine hydrochloride can be synthesized through the reaction of cysteamine with vinyl chloride. The reaction proceeds as follows:
H2NCH2CH2SH+CH2=CHCl→HN(CH2)4S+HCl
This reaction involves the formation of a thiomorpholine ring by the cyclization of cysteamine and vinyl chloride .
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the telescoped photochemical thiol-ene/cyclization sequence, which allows for efficient and scalable production of the compound .
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine hydrochloride undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to replace the chlorine atom in this compound, depending on the desired product.
Major Products:
Scientific Research Applications
Thiomorpholine hydrochloride holds significant value in scientific research due to its versatility:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst for facilitating organic reactions.
Biology: The compound is employed in the synthesis of biologically active molecules and polymers.
Medicine: Thiomorpholine derivatives are explored for their potential therapeutic applications.
Comparison with Similar Compounds
Morpholine: Thiomorpholine is a thio analog of morpholine, differing by the presence of a sulfur atom instead of an oxygen atom.
Uniqueness: Thiomorpholine hydrochloride is unique due to its combination of nitrogen and sulfur atoms in a six-membered ring structure. This distinct configuration imparts specific chemical properties that are not observed in its analogs, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
thiomorpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS.ClH/c1-3-6-4-2-5-1;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJAHJYXDRUZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
123-90-0 (Parent) | |
Record name | Thiomorpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00208362 | |
Record name | Thiomorpholine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5967-90-8 | |
Record name | Thiomorpholine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5967-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiomorpholine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005967908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiomorpholine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Thiomorpholine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDC4TS4RCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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